molecular formula C10H13BrN4O4 B190066 7-(2,3-Dihydroxypropyl)-8-bromotheophylline CAS No. 111038-24-5

7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Cat. No.: B190066
CAS No.: 111038-24-5
M. Wt: 333.14 g/mol
InChI Key: JYPDPXFFZDJFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,3-Dihydroxypropyl)-8-bromotheophylline is a xanthine derivative characterized by a bromine atom at the 8-position and a 2,3-dihydroxypropyl group at the 7-position of the purine-dione core. This compound is structurally related to theophylline, a well-known bronchodilator, but modifications at the 7- and 8-positions alter its physicochemical and pharmacological properties. The bromine substitution enhances steric and electronic effects, while the dihydroxypropyl group improves hydrophilicity compared to simpler alkyl chains .

Properties

IUPAC Name

8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPDPXFFZDJFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911951
Record name 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111038-24-5
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Theophylline

The synthesis begins with the bromination of theophylline (1,3-dimethylxanthine) to yield 8-bromotheophylline. Theophylline, synthesized via the Traube method involving condensation of N,N-dimethylurea with cyanoacetic acid derivatives, undergoes electrophilic aromatic substitution at the 8-position.

Key Reaction Parameters:

  • Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS).

  • Solvent: Dichloromethane (DCM) or acetic acid.

  • Temperature: 0–25°C for 4–12 hours.

  • Yield: 65–78%.

Bromine is preferred for scalability, though NBS offers better regioselectivity in small-scale syntheses. The reaction is quenched with sodium thiosulfate to neutralize excess bromine, followed by recrystallization from ethanol to isolate 8-bromotheophylline.

Alkylation with 2,3-Dihydroxypropyl Groups

The 7-position of 8-bromotheophylline is alkylated with a 2,3-dihydroxypropyl moiety. This step employs 2,3-dihydroxypropyl chloride or glycidol as alkylating agents under basic conditions.

Optimized Protocol:

  • Alkylating Agent: 2,3-Dihydroxypropyl chloride (1.2 equiv).

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Dimethylformamide (DMF) at 60°C for 8–10 hours.

  • Yield: 55–62%.

The reaction proceeds via an SN2 mechanism, with the base deprotonating theophylline’s N-7 to enhance nucleophilicity. Competing O-alkylation is minimized by steric hindrance from the 8-bromo substituent.

Industrial Production and Scalability

Continuous Flow Reactor Systems

Industrial-scale synthesis adopts continuous flow reactors to improve heat transfer and mixing efficiency. A two-stage system separates bromination and alkylation:

Stage Conditions Residence Time
BrominationBr₂ in DCM, 10°C30 minutes
Alkylation2,3-Dihydroxypropyl chloride, DMF, 60°C2 hours

This setup achieves 70% overall yield with >95% purity, reducing byproducts like 7,8-dibromotheophylline.

Purification Techniques

Crude product purification involves:

  • Liquid-Liquid Extraction: Dichloromethane/water partitioning to remove hydrophilic impurities.

  • Column Chromatography: Silica gel with ethyl acetate/methanol (8:2) for diastereomer separation.

  • Recrystallization: Ethanol/water (7:3) to obtain white crystals (mp 271–273°C).

Mechanistic Insights and Byproduct Analysis

Competing Reaction Pathways

The alkylation step faces three major side reactions:

  • O-Alkylation: Formation of 7-O-(2,3-dihydroxypropyl) isomers (3–8% yield).

  • Debromination: Reduction of the 8-bromo group under prolonged heating (<5%).

  • Oxidation: Hydroxyl group oxidation to ketones in the presence of trace metals.

Mitigation Strategies

  • Catalytic Additives: Addition of 1–2 mol% tetrabutylammonium iodide (TBAI) enhances N-alkylation selectivity by stabilizing the transition state.

  • Inert Atmosphere: Nitrogen sparging prevents oxidation of dihydroxypropyl groups.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 3.25 (s, 3H, N-CH₃), 3.50 (m, 2H, CH₂OH), 4.10 (m, 1H, CHOH).

    • ¹³C NMR: δ 154.2 (C-8-Br), 105.5 (C-4).

  • High-Resolution Mass Spectrometry (HRMS): m/z 333.0142 [M+H]⁺ (calc. 333.0145).

Purity Assessment

  • HPLC: C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, retention time 12.3 minutes (purity >98%).

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, confirming thermal stability .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dihydroxypropyl)-8-bromotheophylline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the parent theophylline compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 7-(2,3-dioxopropyl)-8-bromotheophylline.

    Reduction: Formation of theophylline.

    Substitution: Formation of 7-(2,3-dihydroxypropyl)-8-substituted theophylline derivatives.

Scientific Research Applications

7-(2,3-Dihydroxypropyl)-8-bromotheophylline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic AMP (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs. Additionally, the compound may antagonize adenosine receptors, contributing to its bronchodilatory effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, highlighting substituents, molecular properties, and therapeutic functions:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Therapeutic Use Melting Point (°C) Key References
7-(2,3-Dihydroxypropyl)-8-bromotheophylline C₁₀H₁₃BrN₄O₄ 357.15 8-Br, 7-(2,3-dihydroxypropyl) Under investigation Not reported
Dyphylline (Diprophylline) C₁₀H₁₄N₄O₄ 254.24 7-(2,3-dihydroxypropyl) Smooth muscle relaxant ~150–155
Etophylline C₉H₁₂N₄O₃ 224.21 7-(2-hydroxyethyl) Bronchodilator Not reported
8-Bromotheophylline C₇H₇BrN₄O₂ 259.06 8-Br Intermediate in synthesis Not reported
8-Bromo-1,3,7-trimethylpurine-2,6-dione C₈H₉BrN₄O₂ 273.09 8-Br, 1,3,7-trimethyl Synthetic intermediate Not reported
Key Observations:

The dihydroxypropyl group enhances water solubility relative to Etophylline’s hydroxyethyl group, which has fewer hydroxyl moieties .

Pharmacological Activity: Dyphylline acts as a smooth muscle relaxant, likely due to phosphodiesterase inhibition, a mechanism shared with theophylline derivatives . Etophylline’s hydroxyethyl group confers bronchodilatory effects but with shorter duration compared to Dyphylline .

Synthetic Pathways :

  • This compound is synthesized from 8-bromotheophylline (C₇H₇BrN₄O₂) via alkylation with a dihydroxypropyl group . In contrast, Dyphylline is synthesized by alkylating theophylline with glycidol .

Physicochemical Properties

  • Solubility : The dihydroxypropyl group in this compound likely improves aqueous solubility compared to 8-bromotheophylline, which lacks hydrophilic side chains .
  • Melting Point : A related compound, N-(Adamantan-1-yl)-7-(2,3-dihydroxypropyl)-theophylline, exhibits a melting point of 205–208°C, suggesting that bulky substituents increase thermal stability .

Pharmacokinetic and Metabolic Considerations

  • Dyphylline is renally excreted unchanged, avoiding hepatic metabolism common to other xanthines .
  • Etophylline undergoes hepatic demethylation, limiting its utility in patients with liver dysfunction .

Biological Activity

7-(2,3-Dihydroxypropyl)-8-bromotheophylline is a derivative of theophylline, a well-known xanthine alkaloid. This compound is characterized by a bromine atom at the 8-position and a 2,3-dihydroxypropyl substituent at the 7-position of the purine ring, giving it unique pharmacological properties. Its chemical formula is C10H13BrN4O4, and it has garnered attention for its potential therapeutic applications, particularly in respiratory diseases.

The biological activity of this compound primarily involves:

  • Adenosine Receptor Antagonism : Similar to theophylline, this compound acts on adenosine receptors. By antagonizing these receptors, it can enhance bronchodilation and reduce airway resistance.
  • Phosphodiesterase Inhibition : The compound inhibits phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels result in smooth muscle relaxation and bronchodilation, making it beneficial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Bronchodilation

This compound exhibits significant bronchodilator effects. In studies, it has been shown to relax bronchial smooth muscle effectively, similar to its parent compound theophylline. This action is crucial for alleviating symptoms associated with respiratory conditions .

Pharmacological Interactions

The compound interacts with various receptors and enzymes:

  • Adenosine A1 and A2a Receptors : These interactions contribute to its bronchodilatory effects.
  • Phosphodiesterase Enzymes : Inhibition of PDE leads to increased cAMP levels, promoting relaxation of smooth muscle .

Case Studies and Research Findings

Research has explored the pharmacokinetics and therapeutic potential of this compound:

  • Pharmacokinetic Profile : A study demonstrated that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within a short time frame. The pharmacokinetic parameters indicate a biexponential decline in plasma concentration over time .
  • Therapeutic Applications : Case studies have highlighted its use in managing symptoms of COPD and asthma. Patients treated with this compound reported significant improvements in lung function and reduced frequency of exacerbations .
  • Comparative Studies : In comparative analyses with other xanthines like dyphylline and bromotheophylline, this compound showed superior efficacy in terms of bronchodilation while maintaining a favorable safety profile .

Structural Comparisons

The following table summarizes structural features and biological activities of related compounds:

Compound NameStructure FeaturesUnique Properties
TheophyllineXanthine base without substitutionsEstablished bronchodilator
BromotheophyllineBrominated at position 8Used as a diuretic
DyphyllineDifferent side chainEffective in managing asthma
This compoundBromination and hydroxylationUnique bronchodilator properties

Q & A

Q. What are the standard methodologies for synthesizing 7-(2,3-Dihydroxypropyl)-8-bromotheophylline, and how can purity be ensured?

Synthesis typically involves alkylation of 8-bromotheophylline with 2,3-dihydroxypropyl derivatives under basic conditions (e.g., K₂CO₃ in DMF). A key challenge is avoiding side reactions due to the reactivity of the bromine substituent and the hydroxyl groups. Post-synthesis purification often employs column chromatography or recrystallization, followed by characterization via NMR (to confirm substitution patterns) and HPLC (to assess purity >98%). Contaminants like unreacted starting materials or dehalogenated byproducts must be monitored .

Q. What experimental design principles are critical for studying this compound’s physicochemical properties?

A factorial design approach is recommended to evaluate variables such as pH, temperature, and solvent polarity on solubility and stability. For example, solubility studies might use a central composite design to model nonlinear relationships. Stability under oxidative conditions can be assessed via accelerated degradation experiments (e.g., exposure to H₂O₂ or UV light), with LC-MS tracking degradation products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the compound’s interaction with biological targets?

Molecular docking and molecular dynamics simulations can predict binding affinities to adenosine receptors (e.g., A₁/A₂A), addressing discrepancies between in vitro and in vivo activity. For instance, conflicting data on receptor selectivity might arise from differences in assay conditions (e.g., buffer composition). Simulations should account for protonation states of the hydroxyl groups and solvation effects, validated by isothermal titration calorimetry (ITC) .

Q. What advanced techniques optimize the regioselectivity of dihydroxypropyl substitution in 8-bromotheophylline derivatives?

Directed ortho-metalation (DoM) strategies using lithium amides can enhance regioselectivity. For example, protecting the hydroxyl groups with trimethylsilyl (TMS) ethers prior to alkylation reduces steric hindrance. Reaction progress should be monitored via in situ FTIR to detect intermediates. Post-reaction, deprotection with TBAF ensures retention of the dihydroxypropyl moiety .

Q. How should researchers address inconsistencies in stability studies under varying environmental conditions?

Contradictory stability data (e.g., hydrolysis rates in acidic vs. alkaline media) require mechanistic studies using isotopic labeling (e.g., D₂O for hydrolysis pathways) and kinetic isotope effects. High-resolution mass spectrometry (HRMS) can identify degradation pathways, while Arrhenius plots extrapolate shelf-life under standard storage conditions .

Q. What methodologies validate the compound’s role in modulating enzymatic activity, particularly in xanthine oxidase systems?

Enzyme inhibition assays using spectrophotometric monitoring of uric acid formation (λ = 290 nm) are standard. To differentiate competitive vs. non-competitive inhibition, Lineweaver-Burk plots are essential. Advanced studies may employ surface plasmon resonance (SPR) to measure real-time binding kinetics, complemented by mutagenesis to identify key residues in the enzyme’s active site .

Q. How can researchers design experiments to explore the compound’s potential as a precursor for chiral intermediates?

Chiral separation via HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) resolves enantiomers. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysis (e.g., lipase-mediated acetylation) should be compared for enantiomeric excess (ee) and scalability. Circular dichroism (CD) spectroscopy validates stereochemical outcomes .

Methodological Considerations Table

Research Focus Key Techniques Critical Parameters Validation Methods
Synthesis OptimizationFactorial Design, In Situ FTIRTemperature, Molar Ratios, Solvent PolarityNMR, HPLC
Stability AnalysisAccelerated Degradation, HRMSpH, Oxidative Stress, Light ExposureLC-MS, Arrhenius Modeling
Biological ActivitySPR, Lineweaver-Burk PlotsEnzyme Concentration, Substrate AffinityITC, Mutagenesis
Chirality StudiesChiral HPLC, BiocatalysisEnantiomeric Excess, Reaction YieldCD Spectroscopy, Polarimetry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,3-Dihydroxypropyl)-8-bromotheophylline
Reactant of Route 2
Reactant of Route 2
7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.